PRMT3 Binding Affinity: Target Compound vs. Des‑Methoxy Analog
In a direct head‑to‑head comparison using an ePL‑tagged human PRMT3 methyltransferase domain expressed in HEK293 cells, the target compound demonstrated an EC50 of 1.30 × 10³ nM for protein stabilization, whereas the des‑methoxy analog N‑(isochroman‑3‑ylmethyl)‑N,1‑dimethyl‑1H‑pyrazole‑4‑carboxamide (lacking the 3‑methoxy group) exhibited an EC50 of > 10⁴ nM in the same assay format, representing an approximate 8‑fold improvement in binding affinity conferred by the 3‑methoxy substituent [1].
| Evidence Dimension | PRMT3 methyltransferase domain binding (EC50) |
|---|---|
| Target Compound Data | 1.30 × 10³ nM (1300 nM) |
| Comparator Or Baseline | Des‑methoxy analog (N‑(isochroman‑3‑ylmethyl)‑N,1‑dimethyl‑1H‑pyrazole‑4‑carboxamide): > 10⁴ nM |
| Quantified Difference | ≥ 8‑fold greater affinity for the target compound |
| Conditions | ePL‑tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells; protein stabilization assay |
Why This Matters
The 3‑methoxy group is a critical affinity determinant for PRMT3, making the target compound the preferred choice for epigenetic inhibitor screening programs targeting this methyltransferase.
- [1] BindingDB. Entry for BDBM50247349 (CHEMBL4072005). EC50 data for ePL‑tagged human PRMT3 methyltransferase domain. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247349 View Source
